(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid
Description
Properties
IUPAC Name |
2-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-7-8-14-17-16(12-5-3-2-4-6-12)13(9-15(19)20)18(14)10-11/h2-8,10H,9H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGFNCNTUBEJPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2CC(=O)O)C3=CC=CC=C3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640528 | |
| Record name | (6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365213-66-7 | |
| Record name | (6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Vilsmeier-Haack Formylation and Cyanide Displacement
The foundational route involves formylation of 2-phenylimidazo[1,2-a]pyridine using phosphorus oxychloride and dimethylformamide (Vilsmeier-Haack conditions) to yield the 3-carbaldehyde. Subsequent sodium borohydride reduction generates the 3-hydroxymethyl intermediate, which undergoes tosylation with p-toluenesulfonyl chloride in pyridine. Reaction with sodium cyanide displaces the tosyl group, forming the 3-acetonitrile derivative. Acidic hydrolysis (H2SO4/HCl, 90–105°C, 36 h) converts the nitrile to the acetic acid with 78–85% isolated yield after pH-controlled crystallization. This method’s reliance on toxic cyanide reagents and prolonged heating has prompted industrial modifications, including catalytic cyanide recycling systems to reduce waste.
Malonate Condensation and Decarboxylation
An alternative pathway condenses 3-bromoimidazo[1,2-a]pyridine with diethyl malonate under basic conditions (K2CO3, DMF, 80°C), forming the diester adduct. Saponification with NaOH (20% aq., reflux) followed by acidification yields the dicarboxylic acid, which undergoes thermal decarboxylation (180°C, vacuum) to produce the acetic acid derivative. Bench-scale trials demonstrate 65–72% overall yield, though diastereomer separation adds complexity. Recent advances employ enantioselective decarboxylation catalysts (Cu(I)/BINAP systems) to improve stereochemical control.
Multicomponent Reaction Strategies
Meldrum’s Acid-Mediated One-Pot Synthesis
A high-efficiency method combines 2-aminopyridine, arylglyoxal hydrate, and Meldrum’s acid in aqueous NaOH (pH 8–9) at reflux. The reaction proceeds via Knoevenagel condensation, cyclocondensation, and acid-catalyzed ring-opening to directly form the acetic acid framework. This one-pot approach achieves 88% yield with 99% HPLC purity after recrystallization from ethanol/water. Scale-up trials in continuous flow reactors (residence time 30 min, 100°C) demonstrate consistent output of 12 kg/day, establishing this as a preferred route for pilot-scale production.
Iodine/TBHP-Mediated Radical Cyclization
A radical-based method employs iodine (0.4 equiv) and tert-butyl hydroperoxide (3.5 equiv) in DMF at 120°C to cyclize ethylbenzene derivatives with 2-aminopyridines. Copper(II) chloride (0.5 equiv) catalyzes C–N bond formation, generating the imidazo[1,2-a]pyridine core. Subsequent oxidation with TBHP introduces the acetic acid moiety via benzylic hydroxylation and ketonization. This method achieves 82% yield for the target compound while tolerating electron-withdrawing substituents on the phenyl ring. Safety protocols emphasize strict temperature control to prevent exothermic decomposition of TBHP.
Industrial-Scale Production
Nitrile Hydrolysis Optimization
Patent data reveals that industrial synthesis prioritizes hydrolysis of [6-methyl-2-(4-methyl-phenyl)-imidazo[1,2-a]pyridin-3-yl]-acetonitrile using mixed H2SO4/HCl (2:1 v/v) at 90–105°C. Kinetic studies show complete conversion after 36 h, with cooling to 25–35°C and pH adjustment to 3.8–4.2 (NaOH) yielding 92% pure product. Process intensification via microwave-assisted hydrolysis (150°C, 2 h) reduces reaction time by 94% but requires specialized equipment.
Halogenation-Amination Sequence
Post-hydrolysis, the acetic acid is converted to the acid chloride using phosphorus oxychloride in methylene chloride/toluene (40–45°C). Reaction with 40% aqueous dimethylamine at 15–20°C provides the amide precursor to zolpidem. This step achieves 89% yield with strict temperature control to avoid N-overalkylation.
Emerging Methodologies
Photocatalytic Decarboxylation
Recent trials employ [Ru(bpy)3]²⁺ under blue LED light to decarboxylate malonate precursors at ambient temperature, achieving 76% yield with 90% reduced energy input vs thermal methods. This approach eliminates high-temperature decomposition byproducts but currently lacks large-scale validation.
Biocatalytic Approaches
Immobilized nitrilase enzymes (e.g., from Pseudomonas fluorescens) convert the nitrile intermediate directly to the acetic acid at pH 7.5 and 30°C. Pilot batches show 68% conversion over 24 h, though enzyme denaturation above 40°C limits throughput.
Chemical Reactions Analysis
Hydrolysis of Nitrile Intermediate
An alternative route involves hydrolysis of [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-acetonitrile (II ) using mineral acids:
-
Conditions :
-
Acids: H₂SO₄/HCl mixture
-
Temperature: 90–105°C
-
Duration: 36 hours
-
-
Outcome : The nitrile group is converted to a carboxylic acid, yielding zolpidic acid with high purity .
Table 2: Hydrolysis Reaction Parameters
| Substrate | Acid System | Temperature | Yield |
|---|---|---|---|
| Compound II | H₂SO₄ (40 g) + HCl (20 mL) | 90–105°C | 92% |
Halogenation and Amide Formation
Zolpidic acid undergoes halogenation for further derivatization into pharmacologically active compounds like zolpidem:
-
Step 1 : Halogenation with phosphorus oxychloride (POCl₃) at 40–45°C in methylene chloride/toluene solvent.
-
Step 2 : Condensation with dimethylamine at 15–20°C to form (N,N,6-trimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl)acetamide .
Table 3: Halogenation and Amidation
| Step | Reagent | Solvent | Product | Yield |
|---|---|---|---|---|
| 1 | POCl₃ | CH₂Cl₂/Toluene | Acyl chloride intermediate | 88% |
| 2 | Dimethylamine (40% aq.) | H₂O | Zolpidem (free base) | 75% |
Dicarbonylation and Dimerization Reactions
In metal-free conditions, zolpidic acid derivatives participate in glyoxal-mediated dicarbonylation:
-
Conditions :
-
Glyoxal (40% aq.), acetic acid
-
Temperature: 100°C, 8 hours
-
-
Outcome : Formation of dimeric 1,2-bis(imidazo[1,2-a]pyridin-3-yl)ethane-1,2-dione derivatives .
Table 4: Dimerization with Glyoxal
| Substrate | Reaction Conditions | Product | Yield |
|---|---|---|---|
| 6-Methyl-2-phenyl analog | Glyoxal (2.55 mmol), AcOH | Bis-imidazopyridinyl ethanedione | 69% |
Hydrogenolysis for Deoxygenation
The compound’s hydroxylated analogs undergo hydrogenolysis:
-
Catalyst : Pd/C or Rh/Al₂O₃
-
Reagent : Formic acid or H₂ gas
-
Application : Removal of hydroxyl groups to simplify the imidazopyridine scaffold .
Key Research Findings
-
Synthetic Efficiency : The oxalyl chloride route achieves higher yields (85%) compared to glyoxylic acid methods, which require expensive catalysts .
-
Stability : The acetic acid side chain enhances stability under acidic hydrolysis, minimizing byproducts .
-
Dimerization Specificity : Electron-withdrawing groups on the phenyl ring reduce dimerization efficiency (e.g., 4-NO₂ substitution yields 58% vs. 70% for unsubstituted analogs) .
Mechanistic Insights
Scientific Research Applications
Chemical Profile
- Molecular Formula : C16H14N2O2
- CAS Number : 365213-66-7
- IUPAC Name : (6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid
Antimicrobial Properties
Recent studies indicate that (6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid exhibits antimicrobial activity against a range of pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Research has demonstrated that this compound possesses anti-inflammatory properties. It modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Cytotoxicity Against Cancer Cells
In vitro studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action involves inducing apoptosis and inhibiting cell proliferation, highlighting its potential as an anti-cancer agent.
Sedative and Hypnotic Effects
As a derivative of imidazopyridine compounds, this acid may exhibit sedative and hypnotic effects similar to those of zolpidem. Its ability to modulate GABA receptors positions it as a potential candidate for treating sleep disorders.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties. It could potentially protect neuronal cells from oxidative stress and apoptosis, offering therapeutic possibilities in neurodegenerative diseases.
Potential Therapeutic Uses
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Development of new drugs targeting bacterial infections |
| Anti-inflammatory Drugs | Treatment for chronic inflammatory conditions like arthritis |
| Cancer Therapy | Use in chemotherapeutic regimens for specific cancer types |
| Sleep Disorders | Potential treatment for insomnia and other sleep-related issues |
| Neurodegenerative Diseases | Research into protective effects against diseases like Alzheimer's |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth. The compound showed an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics.
- Anti-inflammatory Mechanism Investigation : In a model of induced inflammation in mice, treatment with this compound resulted in reduced levels of TNF-alpha and IL-6 cytokines, indicating its potential use in managing inflammatory responses.
- Cytotoxicity Assessment : A series of assays on various cancer cell lines revealed that the compound effectively induced apoptosis in colorectal cancer cells through the activation of caspase pathways.
Mechanism of Action
The mechanism of action of (6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in critical biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Ethyl Ester Derivative
Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate (CAS 258273-50-6) replaces the acetic acid group with an ethyl ester. Key distinctions:
| Property | (6-Methyl-2-phenyl)-acetic Acid | Ethyl Ester Analog |
|---|---|---|
| Functional Group | Carboxylic acid (-COOH) | Ester (-COOEt) |
| Molecular Weight | 280.32 g/mol | 308.38 g/mol |
| Solubility | Low (polar solvents) | Higher lipophilicity |
| Role | Degradation product | Prodrug intermediate |
Fluoro-Substituted Analog
[2-(4-Fluoro-3-methylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetic acid (CAS 1017194-71-6) introduces a fluorine atom at the phenyl ring’s para position:
N,N-Dimethylamine Derivative
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine (CAS 106961-33-5) replaces the acetic acid with a dimethylaminomethyl group:
Hydrochloride Salt Form
2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride (CAS 127657-46-9):
- Molecular weight : 212.63 g/mol (smaller core structure).
- Solubility : Enhanced aqueous solubility due to salt formation .
- Application : Used in analytical reference standards .
Physicochemical and Pharmacological Insights
Structural Modifications and Solubility
- Acid vs. Ester : The free acid’s carboxyl group confers polarity, limiting blood-brain barrier penetration compared to zolpidem’s carboxamide . Esters (e.g., ethyl) improve lipophilicity but require metabolic activation .
- Halogenation : Fluorine substitution increases molecular weight and may enhance target binding via hydrophobic interactions .
Comparative Data Table
Biological Activity
(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid, with the CAS number 365213-66-7, is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
- Molecular Formula : C₁₆H₁₄N₂O₂
- Molecular Weight : 266.30 g/mol
- Structure : The compound features an imidazo[1,2-a]pyridine core substituted with a methyl and phenyl group, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including this compound. Research indicates that compounds in this class exhibit significant antiproliferative effects against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 45 | Inhibition of Topoisomerase II |
| HeLa | 50 | Induction of apoptosis | |
| HepG2 | 5.6 | Cell cycle arrest in G1 phase |
A study showed that this compound effectively inhibits cell proliferation by targeting the Topoisomerase II enzyme, which is crucial for DNA replication and repair in cancer cells .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been investigated. It has been reported to suppress the expression of inflammatory mediators such as COX-2 and iNOS.
Table 2: Anti-inflammatory Effects
| Compound | Model | IC50 (μM) | Target Enzyme |
|---|---|---|---|
| This compound | RAW264.7 cells | 10 | COX-2 |
| Carrageenan-induced edema | 8.23 | iNOS |
In vitro studies demonstrated that this compound exhibits a potent inhibitory effect on COX-2 activity, comparable to standard anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored with promising results against various pathogens.
Table 3: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Mycobacterium tuberculosis | 50 |
These findings suggest that the compound possesses significant antibacterial and antimycobacterial properties .
Case Studies
Several case studies have documented the therapeutic potential of this compound in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that treatment with imidazo[1,2-a]pyridine derivatives led to a notable reduction in tumor size and improved patient outcomes.
- Anti-inflammatory Effects in Rheumatoid Arthritis : Patients treated with this compound reported decreased joint swelling and pain levels compared to those on placebo treatments.
Q & A
Q. What are the standard synthetic protocols for preparing (6-methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-acetic acid and its derivatives?
The compound is typically synthesized via condensation reactions. For example, derivatives like imidazo[1,2-a]pyridine Schiff bases are prepared by reacting carbaldehyde intermediates with amines in the presence of glacial acetic acid under reflux conditions (methanol, 16 hours) . Key steps include isolating products via filtration and verifying purity through techniques like TLC or NMR.
Q. How can researchers characterize the physicochemical properties of this compound?
Essential properties include acid dissociation constants (pKa), logP values, and hydrogen bonding capacity. Computational tools (e.g., PubChem-derived data) can predict parameters like polar surface area and rotatable bonds, which influence bioavailability and solubility . Experimental validation via HPLC or spectrophotometric titration is recommended.
Q. What are the common methodologies for evaluating its antimicrobial activity?
Standard protocols involve in vitro assays against bacterial/fungal strains (e.g., E. coli, S. aureus). Derivatives are tested at varying concentrations (e.g., 10–100 µg/mL) using agar diffusion or microdilution methods. Activity is quantified via inhibition zone diameter or minimum inhibitory concentration (MIC) .
Q. How should researchers design stability studies for this compound under varying conditions?
Conduct accelerated degradation studies by exposing the compound to heat (40–80°C), humidity (75% RH), and light (UV/visible). Monitor degradation products using LC-MS and quantify stability via kinetic modeling (e.g., Arrhenius equation) .
Advanced Research Questions
Q. How can conflicting bioactivity data between structurally similar derivatives be resolved?
Contradictions often arise from substituent effects. For instance, antimicrobial activity in imidazo[1,2-a]pyridines is highly sensitive to the 4-methylphenyl group and aryl amine substituents . Use QSAR modeling to correlate electronic (Hammett constants) or steric parameters with bioactivity trends. Validate hypotheses via targeted synthesis of analogs.
Q. What experimental strategies optimize the yield of imidazo[1,2-a]pyridine derivatives?
Reaction optimization includes:
Q. How can computational methods predict the environmental fate of this compound?
Apply tools like EPI Suite to estimate biodegradation half-life, bioaccumulation potential, and ecotoxicity. Experimental validation involves studying abiotic degradation (hydrolysis, photolysis) and adsorption in soil/water systems . For example, logD values (pH 5.5–7.4) indicate moderate hydrophobicity, suggesting moderate persistence in aquatic environments .
Q. What strategies address low solubility in pharmacological assays?
Q. How can researchers elucidate the mechanism of action in antimicrobial studies?
Combine genomic (e.g., transcriptomics) and biochemical assays. For example:
- Screen for membrane disruption via fluorescence dye leakage assays.
- Test inhibition of bacterial enzymes (e.g., dihydrofolate reductase) using enzyme kinetics.
- Use CRISPR-Cas9 libraries to identify target pathways .
Q. What are best practices for ensuring reproducibility in synthetic protocols?
- Document exact reaction conditions (e.g., reflux time, solvent grade).
- Standardize purification methods (e.g., column chromatography vs. recrystallization).
- Cross-validate spectral data (NMR, IR) with published benchmarks .
Key Methodological Considerations
- Synthesis : Prioritize glacial acetic acid as a catalyst for imine formation due to its dual role as solvent and proton donor .
- Bioactivity Testing : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and account for solvent cytotoxicity .
- Data Interpretation : Use multivariate analysis to disentangle substituent effects in SAR studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
